Amiselimod hydrochloride (MT-1303) is a novel, orally active, and selective modulator of the sphingosine 1-phosphate receptor 1 (S1P1). [ [] ] It is classified as a second-generation S1P receptor modulator and is currently being investigated for its potential in treating various autoimmune diseases. [ [, ] ] Amiselimod hydrochloride's significance in scientific research stems from its unique pharmacological profile, particularly its ability to modulate lymphocyte trafficking without inducing significant bradycardia. [ [, ] ]
Amiselimod hydrochloride is derived from the class of sphingosine 1-phosphate receptor modulators, specifically targeting the Sphingosine 1-phosphate receptor-1. This receptor is involved in various physiological processes, including immune cell trafficking and vascular integrity. The compound is notable for its more favorable safety profile compared to other sphingosine 1-phosphate receptor modulators like fingolimod .
The synthesis of Amiselimod hydrochloride involves several chemical reactions that lead to the formation of its active pharmaceutical ingredient. While specific proprietary methods may not be disclosed in public literature, the general approach includes the following steps:
Technical details regarding specific reagents, solvents, and conditions (temperature, pressure) are often proprietary but can be inferred from related chemical literature on similar compounds .
The molecular structure of Amiselimod hydrochloride can be represented as follows:
The structure features a heptyloxy chain attached to a phenyl ring with trifluoromethyl substitution, which contributes to its lipophilicity and receptor affinity. The presence of a hydroxyl group is essential for its interaction with the sphingosine 1-phosphate receptor .
Amiselimod hydrochloride undergoes various chemical reactions that are significant for its pharmacological activity:
The mechanism of action for Amiselimod hydrochloride primarily involves its role as a selective agonist for the sphingosine 1-phosphate receptor-1. When Amiselimod binds to this receptor:
Quantitative data suggest that Amiselimod has an effective dose (ED50) value as low as 0.04 mg/kg body weight in preclinical models .
Amiselimod hydrochloride possesses several notable physical and chemical properties:
These properties are crucial for formulation development and ensuring effective delivery in clinical settings .
Amiselimod hydrochloride has shown promise in various scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3